Bienvenue dans la boutique en ligne BenchChem!

PTA2 (Pinane thromboxane A2)

Thromboxane receptor Platelet aggregation TP antagonist

PTA2 (Pinane thromboxane A2) is a stable synthetic carbocyclic analog of the eicosanoid thromboxane A2 (TXA2) with the molecular formula C24H40O3 and a molecular weight of 376.6 g/mol. PTA2 acts as a thromboxane (TP) receptor antagonist and an inhibitor of thromboxane synthase, possessing both antagonist and partial agonist properties depending on the biological system.

Molecular Formula C24H40O3
Molecular Weight 376.6 g/mol
Cat. No. B7804059
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePTA2 (Pinane thromboxane A2)
Molecular FormulaC24H40O3
Molecular Weight376.6 g/mol
Structural Identifiers
SMILESCCCCCC(C=CC1CC2CC(C1CC=CCCCC(=O)O)C2(C)C)O
InChIInChI=1S/C24H40O3/c1-4-5-8-11-20(25)15-14-18-16-19-17-22(24(19,2)3)21(18)12-9-6-7-10-13-23(26)27/h6,9,14-15,18-22,25H,4-5,7-8,10-13,16-17H2,1-3H3,(H,26,27)/b9-6-,15-14+/t18-,19-,20-,21+,22-/m0/s1
InChIKeyOHJIHGVLRDHSDV-BNAVIEMTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





PTA2 (Pinane Thromboxane A2) for Thromboxane Research: Specifications and Procurement Data


PTA2 (Pinane thromboxane A2) is a stable synthetic carbocyclic analog of the eicosanoid thromboxane A2 (TXA2) with the molecular formula C24H40O3 and a molecular weight of 376.6 g/mol . PTA2 acts as a thromboxane (TP) receptor antagonist and an inhibitor of thromboxane synthase, possessing both antagonist and partial agonist properties depending on the biological system [1][2]. The compound is available from commercial suppliers at purities of ≥98% and is soluble in ethanol, DMSO, DMF, and aqueous buffers, facilitating diverse experimental formulations .

Why PTA2 Cannot Be Replaced by Other TXA2 Analogs in Experimental Settings


Generic substitution of TXA2 analogs is scientifically invalid due to marked heterogeneity in receptor pharmacology, species-specific responses, and differential selectivity profiles across TP receptor-expressing tissues. PTA2 exhibits partial agonist activity on both platelet and smooth muscle preparations, whereas structurally distinct analogs such as U46619 function as full agonists with different potency rankings and efficacy maxima [1]. Furthermore, interspecies differences in TP receptor responsiveness have been demonstrated: PTA2 significantly inhibits arachidonate-induced aggregation in human, dog, guinea pig, and cat platelets, whereas the carbocyclic analog CTA2 fails to inhibit aggregation in cat platelets entirely [2]. PTA2 also uniquely inhibits thromboxane B2 metabolism in perfused lung with an ID50 of 0.7 μM, a property not shared equivalently by other TXA2 mimetics [3]. These compound-specific and species-specific pharmacological variations preclude simple analog interchange in experimental design.

Quantitative Differentiation of PTA2 vs. TXA2 Analogs: IC50 and ID50 Data


PTA2 Inhibition of U46619-Induced Human Platelet Aggregation

PTA2 inhibits U46619-induced aggregation of human platelets with an IC50 of 2 µM, demonstrating competitive antagonism at the platelet TP receptor [1]. This inhibitory activity is selective for TXA2/PGH2 receptor-mediated aggregation, as PTA2 does not affect primary aggregation waves induced by ADP, platelet activating factor, or adrenaline [2].

Thromboxane receptor Platelet aggregation TP antagonist

PTA2 vs. CTA2: Differential Antagonism of Vasoconstriction in Vascular Smooth Muscle

In isolated perfused cat coronary arteries and rabbit pulmonary artery strips, 1 µM PTA2 completely prevented CTA2-induced vasoconstriction in both vascular beds [1]. In contrast, UK-37,248 at 1 µg/ml reduced rabbit pulmonary artery constriction by 80±8% but failed to inhibit CTA2-induced coronary constriction at concentrations up to 1000 µg/ml. Imidazole, at concentrations completely inhibiting thromboxane synthesis, failed to antagonize CTA2 vasoconstriction in either system [1]. PTA2 did not antagonize vasoconstriction induced by KCl or angiotensin II, confirming TP receptor specificity [1].

Vascular pharmacology Coronary artery TXA2 analog comparison

PTA2 Inhibition of TXB2 Metabolism vs. U46619 and U44069

In perfused guinea-pig lung, PTA2 inhibits thromboxane B2 (TXB2) metabolism with an ID50 of 0.7 µM [1]. This inhibitory potency is comparable to that of U46619 and U44069 (ID50 range 0.5–0.9 µM), but PTA2 uniquely serves as a substrate for 15-hydroxyprostaglandin dehydrogenase and is the most effective inhibitor of this enzyme among the four TXA2 analogs tested (PTA2, U46619, U44069, EPO11) [1]. The other analogs affect uptake and enzyme transformation steps differentially, with EPO11 being less potent (ID50 = 2.6 µM) [1].

Eicosanoid metabolism Thromboxane B2 Pulmonary pharmacology

PTA2 Partial Agonist Profile vs. Full Agonists U46619 and STA2

In washed human platelet systems, eight prostanoids induced maximal irreversible aggregation as full agonists with the potency ranking EP 171 > STA2 > 9,11-azo PGH2 > 9,11-endoxy-10a-homo PGH2 > U46619 (standard) > PGH2 [1]. In contrast, PTA2 and four other prostanoids exhibited partial agonist activity, producing only platelet shape change without maximal aggregation [1]. The magnitude of the maximum response decreased in the order EP 109 > EP 167 > EP 204 > PTA2 > 16,20-methano PTA2, with the latter behaving as a pure antagonist [1].

TP receptor pharmacology Partial agonism Platelet shape change

Stereochemical Differentiation: 15(S)-PTA2 vs. 15(R)-PTA2 Epimer

15(R)-Pinane thromboxane A2 (15(R)-PTA2), the R-epimer of PTA2, exhibits substantially different pharmacological activity [1]. 15(R)-PTA2 does not inhibit collagen-induced platelet aggregation at pharmacologically relevant concentrations (IC50 = 120–130 µM) and is less effective than PTA2 at inhibiting prostaglandin-induced contraction of isolated rat stomach muscle [1]. In rat gastric fundus, the epi-OH isomer of PTA2 (epi-PTA2) at 0.5 µg/ml was moderately potent against PGI2 but less effective than PTA2 against U-44069 [2].

Stereochemistry Structure-activity relationship 15-epimer

TXA2/PGH2 Receptor Binding Affinity Ranking of Mimetics

Using [125I]-PTA-OH (a radiolabeled PTA2 derivative) as the TXA2/PGH2 receptor antagonist probe, the rank order potency for competition binding to washed human platelets was ONO-11113 > SQ-26655 > U44069 > U46619 = 9,11-azo PGH2 > MB28767 [1]. This rank order was highly correlated with the rank order potency for inducing platelet aggregation (r = 0.992), establishing [125I]-PTA-OH as a validated probe for TP receptor binding studies [1].

Receptor binding Radioligand competition TXA2/PGH2 mimetics

Recommended Research Applications for PTA2 (Pinane Thromboxane A2)


Platelet Aggregation Assays Requiring Competitive TP Receptor Antagonism

PTA2 is optimally employed as a competitive TP receptor antagonist in human platelet aggregation studies using U46619 as the agonist [1]. At 2 µM (IC50), PTA2 produces surmountable antagonism of TXA2/PGH2 receptor-mediated aggregation without affecting primary ADP- or adrenaline-induced aggregation [2]. This application is particularly suited for screening novel TP receptor modulators or characterizing platelet hyperreactivity in disease models where endogenous TXA2 signaling is implicated.

Vascular Reactivity Studies Across Species and Vascular Beds

PTA2 is the preferred TXA2 analog for studies requiring consistent TP receptor antagonism across multiple vascular preparations [1]. Unlike UK-37,248 or imidazole, 1 µM PTA2 completely blocks CTA2-induced constriction in both coronary and pulmonary arteries without affecting KCl or angiotensin II responses [1]. This vascular selectivity makes PTA2 suitable for organ bath experiments in isolated vessel preparations from cats, rabbits, guinea pigs, and dogs [2].

Pulmonary Eicosanoid Metabolism and TXB2 Clearance Studies

PTA2 uniquely serves as both an inhibitor of TXB2 metabolism (ID50 = 0.7 µM) and a substrate for 15-hydroxyprostaglandin dehydrogenase in perfused lung preparations [1]. This dual functionality is not shared by U46619, U44069, or EPO11, making PTA2 the analog of choice for investigating the multi-step, uptake-dependent inactivation pathways of thromboxanes in pulmonary tissue [1].

TP Receptor Partial Agonism and Signaling Bias Studies

PTA2's partial agonist profile—eliciting platelet shape change but not maximal aggregation—enables functional discrimination between TP receptor activation states [1]. Researchers investigating biased signaling, receptor reserve, or the differential coupling of TPα and TPβ receptor subtypes to Gq and Gi pathways should select PTA2 rather than full agonists like U46619 or STA2 [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for PTA2 (Pinane thromboxane A2)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.